Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
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Description
“Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate” is a complex organic molecule. It belongs to the class of bicyclic compounds and plays an increasingly important role in the development of bio-active compounds .
Molecular Structure Analysis
This compound possesses a bicyclic structure, including a cyclohexane and azabicyclo ring. The InChI code for this compound is1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-13)4-8(12)5-11/h8,13H,4-7H2,1-3H3
. Chemical Reactions Analysis
The compound can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . More research is needed to fully understand the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The compound is a white crystalline powder, soluble in water, and has a molecular weight of 213.28 . More detailed physical and chemical properties are not available in the current data.Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12-11/h12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWQITMZIXWDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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